1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one
Description
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one is a fluorinated ketone characterized by two electron-withdrawing trifluoromethyl groups: one on the carbonyl carbon and another at the para position of the phenyl ring. This structure confers high electronegativity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H6F6O |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-3-1-6(2-4-7)5-8(17)10(14,15)16/h1-4H,5H2 |
InChI Key |
SOWQKGCSHZECKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotation and Isopropenyl Acetate Reaction Method
One of the most documented and industrially relevant methods involves:
- Starting Material: 3-trifluoromethylaniline (or positional isomers depending on target substitution).
- Step 1: Diazotation Reaction
- React the aniline derivative with sodium nitrite in aqueous hydrochloric acid at low temperatures (0–25°C) to form the diazonium salt.
- Reaction time: 30 minutes to 3 hours.
- Step 2: Coupling with Isopropenyl Acetate
- The diazonium salt is reacted with isopropenyl acetate in the presence of a catalytic amount of cuprous or cupric salts (chlorides preferred) and optionally a base (e.g., sodium acetate or bicarbonate).
- Polar solvents such as water, methanol, acetone, or their mixtures are used.
- Reaction temperature: 20–70°C.
- Reaction time: 30 minutes to 3 hours.
- Step 3: Purification
- The crude ketone is purified by vacuum distillation or by formation and alkaline hydrolysis of a bisulfite complex to isolate the pure ketone.
This method yields the target ketone in approximately 59% yield based on starting aniline, with distillation collecting fractions boiling between 98–102°C under 10 mm Hg vacuum pressure.
| Step | Conditions | Reagents & Catalysts | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Diazotation | Aqueous HCl, sodium nitrite | 3-trifluoromethylaniline | 0–25°C | 30 min–3 h | - |
| Coupling | Polar solvent, cuprous/cupric salt catalyst | Isopropenyl acetate, sodium acetate | 20–70°C | 30 min–3 h | - |
| Purification | Vacuum distillation or bisulfite complex | - | - | - | 59 (approx.) |
Nucleophilic Aromatic Substitution Route
Another approach involves nucleophilic substitution on trifluoromethyl-substituted aromatic halides:
- Reacting phenylpropylamine derivatives with 4-(trifluoromethyl)chlorobenzene in the presence of strong bases such as sodium hydroxide or potassium hydroxide.
- Solvent: Dimethyl sulfoxide (DMSO).
- Reaction temperature: 80–110°C.
- Reaction time: 4 to 20 hours.
- This method is more common for preparing related amine derivatives but can be adapted for ketone synthesis through further oxidation steps.
Detailed Reaction Mechanism Insights
Diazotation and Coupling
- The diazotation step converts the aromatic amine into a diazonium salt, a highly reactive intermediate.
- The diazonium salt undergoes a copper-catalyzed coupling with isopropenyl acetate, forming the ketone via a substitution and rearrangement mechanism.
- The copper catalyst (cuprous or cupric salts) facilitates electron transfer and stabilizes intermediates.
- The base (e.g., sodium acetate) neutralizes acid formed and promotes the reaction.
Purification Techniques
- Vacuum distillation under reduced pressure prevents decomposition of the sensitive trifluoromethyl ketone.
- Bisulfite complex formation allows selective binding of the ketone, enabling separation from impurities, followed by alkaline hydrolysis to regenerate the pure ketone.
Research Discoveries and Industrial Relevance
- The diazotation/isopropenyl acetate method is patented and industrially favored for producing high-purity ketones used as intermediates in drug synthesis, including anorectic agents like fenfluramine.
- The choice of copper salt catalyst and solvent system significantly influences yield and reaction rate.
- The bisulfite complex purification method offers an efficient alternative to distillation, especially at scale.
- Recent research into fluorinated chromene derivatives expands the chemical space around trifluoromethyl ketones, potentially leading to novel bioactive compounds.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through pathways that prevent apoptosis in neurons .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
The electronic and steric effects of substituents significantly influence the properties of trifluoromethylphenyl ketones. Key comparisons include:
Table 1: Physical Properties of Selected Analogues
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The methoxy-substituted analogue (4-OCH₃) exhibits a lower boiling point (61°C) compared to trifluoromethyl derivatives due to reduced molecular weight and weaker intermolecular forces .
- Synthetic Yields : Palladium-catalyzed synthesis of 1-(4-(trifluoromethyl)phenyl)propan-2-one derivatives achieves higher yields (86%) than fluorination reactions (50% for 1-fluoro analogues), likely due to steric hindrance from trifluoromethyl groups .
- Stability : Compounds with multiple trifluoromethyl groups (e.g., 1,1,1-Trifluoro-3-(5-fluoro-2-(trifluoromethyl)phenyl)propan-2-one) are often discontinued commercially, suggesting challenges in synthesis or purification .
Herbicidal Activity
Trifluoromethylphenyl ketones with para-substituents demonstrate selective herbicidal activity. For example, compounds with R = 4-(trifluoromethyl)phenyl exhibit moderate activity against Brassica napus (rape) but minimal efficacy against Echinochloa crus-galli (barnyard grass) . This selectivity may arise from differences in plant metabolic pathways or membrane permeability.
Pharmaceutical Relevance
- Fenfluramine Synthesis : 1-(3-(Trifluoromethyl)phenyl)propan-2-one is a key intermediate in fenfluramine production, achieved via reductive amination with ethylamine .
- Antiparasitic Agents: Pyridine-based derivatives (e.g., UDO and UDD) with trifluoromethylphenyl groups inhibit CYP51 enzymes in Trypanosoma cruzi, showing efficacy comparable to posaconazole .
Positional Isomerism and Reactivity
The position of the trifluoromethyl group on the phenyl ring critically impacts reactivity and applications:
- Para-Substituted Derivatives : The target compound’s para-CF₃ group enhances symmetry and electronic delocalization, favoring applications in materials science and catalysis .
- Ortho/Meta-Substituted Derivatives : 1-(2-(Trifluoromethyl)phenyl)propan-2-one (ortho-CF₃) and 1-(3-(Trifluoromethyl)phenyl)propan-2-one (meta-CF₃) exhibit steric hindrance, reducing synthetic yields and altering biological target interactions .
Biological Activity
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one, also known as TF2, is a trifluoromethyl ketone that has garnered interest due to its unique chemical properties and potential biological activities. This compound is part of a broader class of trifluoromethylated compounds that have shown significant promise in medicinal chemistry.
- Molecular Formula : C₁₀H₇F₆O
- Molecular Weight : 274.1377 g/mol
- CAS Number : 350-92-5
- Physical State : Liquid
- Density : 1.22 g/mL at 25 °C
- Boiling Point : 51-52 °C at 2 mmHg
Neuroprotective Effects
Research indicates that TF2 exhibits neuroprotective properties , particularly against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). In a study, TF2 demonstrated significant protective effects when applied to CGNs at specific developmental stages (12-13 days in vitro), suggesting that the compound may modulate apoptotic pathways through various mechanisms .
The neuroprotective effects of TF2 are attributed to its ability to influence signaling pathways involved in cell survival and apoptosis. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, which may facilitate its interaction with biological targets .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in TF2 has been linked to increased potency in inhibiting various biological processes. Studies have shown that modifications to the phenyl ring and the introduction of trifluoromethyl groups can significantly enhance the compound's efficacy against specific targets, such as neurotransmitter uptake systems .
Case Studies and Research Findings
Future Directions
The promising biological activity of TF2 suggests several avenues for future research:
- Pharmacological Development : Further studies are needed to explore its potential as a therapeutic agent for neurodegenerative diseases.
- Mechanistic Studies : Investigating the precise molecular mechanisms through which TF2 exerts its biological effects could uncover new targets for drug development.
- Toxicological Assessments : Comprehensive evaluations of the safety profile and potential side effects are essential for advancing this compound towards clinical applications.
Q & A
Q. What are the common synthetic routes for 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via base-mediated condensation reactions. A representative method involves reacting a substituted benzaldehyde derivative (e.g., 4-(trifluoromethyl)benzaldehyde) with trifluoroacetone or its analogs in the presence of a base like potassium carbonate. For example, HF·pyr (pyridine-hydrogen fluoride complex) in dichloromethane (DCM) under mild conditions achieved a 50% yield after purification by flash chromatography . Key optimization factors include:
- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions.
- Catalysts : Acidic or basic catalysts (e.g., NaOH, K₂CO₃) accelerate condensation.
Q. Table 1: Comparison of Synthetic Methods
*Hypothetical yield extrapolated from analogous reactions.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer: Structural elucidation relies on:
- ¹H/¹³C NMR : Identifies proton environments (e.g., trifluoromethyl groups show splitting patterns due to coupling with fluorine) and carbonyl resonance (δ ~190–210 ppm for ketones) .
- FT-IR : Confirms the carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 261.05 for C₁₁H₇F₆O) .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer: The compound serves as:
- Intermediate : For synthesizing fluorinated pharmaceuticals (e.g., fenfluramine analogs via reductive amination) .
- Enzyme inhibitor : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinases, proteases) .
- Probe for bioactivity : Studies on apoptosis modulation and receptor interactions (e.g., G-protein-coupled receptors) .
Advanced Research Questions
Q. How does the electron-withdrawing effect of the trifluoromethyl group influence the compound's reactivity in nucleophilic attacks compared to non-fluorinated analogs?
Methodological Answer: The trifluoromethyl group increases the electrophilicity of the carbonyl carbon via inductive effects, accelerating nucleophilic additions (e.g., Grignard reactions or hydride reductions). Computational studies (e.g., DFT calculations) show a 15–20% increase in electrophilicity index compared to non-fluorinated ketones. Kinetic assays using nucleophiles (e.g., cyanide) confirm faster reaction rates (k = 2.3 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻³ s⁻¹ for non-fluorinated analogs) .
Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls .
- Purity validation : HPLC (>98% purity) and elemental analysis to exclude confounding impurities .
- Computational docking : Predict binding modes with targets (e.g., serotonin receptors) to reconcile divergent IC₅₀ values .
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
Methodological Answer: Molecular dynamics (MD) simulations and QSAR models are employed:
- Docking software (AutoDock, Schrödinger) : Predicts binding poses with receptors (e.g., 5-HT₂C receptor) using force fields (AMBER, CHARMM) .
- Free energy perturbation (FEP) : Quantifies ΔG binding contributions of the trifluoromethyl group (-2.3 kcal/mol stabilization) .
- ADMET prediction : Estimates pharmacokinetics (e.g., logP = 2.7 ± 0.2) using tools like SwissADME .
Q. What role does the compound's lipophilicity play in its pharmacokinetic properties, and how can this be experimentally determined?
Methodological Answer: Lipophilicity (logP) affects membrane permeability and bioavailability. Experimental methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
